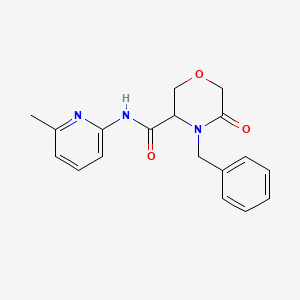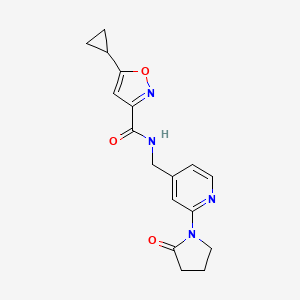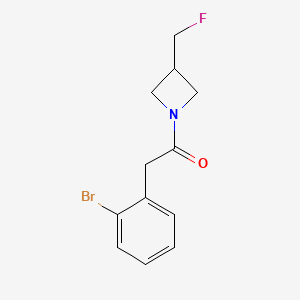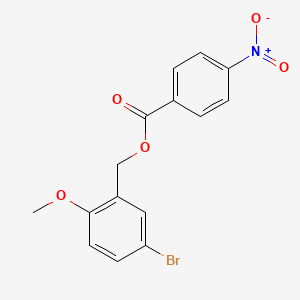![molecular formula C15H16N4OS B2911781 (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904333-98-7](/img/structure/B2911781.png)
(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an organic compound featuring a thiazole ring fused with a tetrahydro-pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves several steps:
Thiazole Formation: : This starts with the synthesis of the thiazole ring. 2,4-Dimethylthiazole is often prepared via the Hantzsch thiazole synthesis, involving α-halo ketones and thioamides under basic conditions.
Pyrimidine Ring Fusion: : The pyrimidine ring is fused with the thiazole derivative using cyclization reactions. The conditions might involve catalytic amounts of acids or bases to drive the reaction.
Final Assembly: : The final coupling of the two key fragments, often using a coupling agent like EDCI or DCC, followed by purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up with optimized reaction conditions to maximize yield and purity. Reactor systems with precise temperature control, pressure settings, and automated feeding of reactants are essential. Solvent recycling and waste minimization are critical considerations for sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiazole and pyrimidine rings. Common oxidizing agents include hydrogen peroxide or manganese dioxide.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can target specific double bonds in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, palladium on carbon with hydrogen.
Substituents: : Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., Grignard reagents for carbon-carbon bond formation).
Major Products Formed
The primary products formed from these reactions depend on the reaction type:
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Various functionalized derivatives depending on the nucleophiles or electrophiles used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is a versatile building block in organic synthesis, useful for constructing more complex molecules.
Biology
In biology, derivatives of this compound are studied for their potential antimicrobial and antifungal properties.
Medicine
Pharmaceutical research explores its potential as a lead compound in developing new drugs, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, it can serve as a catalyst or an intermediate in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The compound’s biological effects often stem from its ability to interact with specific proteins or enzymes, inhibiting their function. The exact molecular targets can vary but may involve key enzymes in metabolic pathways or structural proteins in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Thiazole derivatives, pyrimidine derivatives.
Uniqueness: : What sets (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its fused ring system, combining the chemical properties of both thiazole and pyrimidine rings, offering a unique interaction profile in biochemical assays.
With this detailed breakdown, we’ve touched on various aspects of this fascinating compound. There’s more to explore in each section, but this should give a solid foundation to understand this compound!
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-8-14(21-9(2)18-8)15(20)19-10-3-4-13(19)11-6-16-7-17-12(11)5-10/h6-7,10,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRRYIUQUBOSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2911699.png)

![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)


![2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2911711.png)


![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)




